2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid

描述

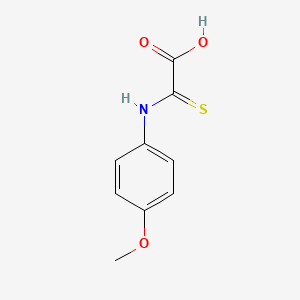

2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid is an organic compound that features a thioxoacetic acid moiety attached to a 4-methoxyaniline group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid typically involves the reaction of 4-methoxyaniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product

生物活性

2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid, a compound featuring a thioxoacetic acid moiety, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C10H11N1O2S1

- Molecular Weight: 225.26 g/mol

This compound contains a methoxyphenyl group attached to an amino group, with a thioxoacetic acid backbone, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition: This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Cell Signaling Modulation: It has been shown to influence cell signaling pathways that regulate apoptosis and cell proliferation, indicating potential anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of thioxoacetic acids exhibit significant antimicrobial properties. For instance:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Thioxoacetic Acid Derivative | Staphylococcus aureus | 62.5 μg/mL |

| 2-Thioxoacetic Acid Derivative | Escherichia coli | 125 μg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

Studies have highlighted the potential anticancer effects of this compound:

- In Vitro Studies: In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), treatment with this compound resulted in significant reductions in cell viability, with IC50 values in the micromolar range.

Case Study:

In a study examining the effects on MCF-7 cells, the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent.

Neuroprotective Effects

Recent research has explored the neuroprotective properties of compounds similar to this compound. These studies suggest that such compounds may protect neuronal cells from oxidative stress and excitotoxicity.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been investigated. It appears to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

常见问题

Q. Basic: What laboratory synthesis methods are recommended for 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Intermediate Preparation : Start with 4-methoxyaniline reacting with thiocarbonyldiimidazole (TCDI) to form the thiourea intermediate.

Acetylation : Introduce the thioxoacetic acid moiety by coupling the intermediate with bromoacetic acid under basic conditions (e.g., NaHCO₃ in THF).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Optimize stoichiometry to minimize byproducts like disulfide derivatives.

Reference : Similar thiourea-acetic acid syntheses are detailed in malonate-based routes .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural confirmation and purity assessment:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify the methoxyphenyl (δ ~3.8 ppm for OCH₃), thioamide (δ ~12-14 ppm for NH), and thioxoacetic acid (δ ~170-180 ppm for C=S) groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (±5 ppm tolerance). Cross-reference with theoretical values (e.g., C₉H₉N₂O₂S: 225.0395 g/mol) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98% at 254 nm).

Reference : Standard protocols for related aryl-thioacetic acids are validated in .

Q. Basic: How should stability studies be designed for this compound under varying conditions?

Methodological Answer:

Perform accelerated stability testing:

Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC.

pH Stability : Dissolve in buffers (pH 3–9) and monitor hydrolysis by NMR.

Light Sensitivity : Expose to UV (365 nm) and daylight; quantify photodegradation products.

Critical Insight: The thioamide group is prone to oxidation; use inert atmospheres (N₂) during storage and add antioxidants like BHT (0.01% w/v) .

Q. Advanced: What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

Methodological Answer:

The thioxo group (-C(=S)-) acts as a soft nucleophile. Key mechanisms include:

- Thiol-Disulfide Exchange : Reacts with disulfides (e.g., cystine) via radical intermediates, confirmed by EPR spectroscopy.

- Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), altering redox activity. Characterize via cyclic voltammetry.

Computational Support: DFT calculations (B3LYP/6-31G*) predict electrophilic attack at the sulfur atom, validated by kinetic studies .

Q. Advanced: How can computational methods predict biological interactions of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to cysteine proteases (e.g., caspase-3). Prioritize binding poses with ΔG < -7 kcal/mol.

ADMET Prediction : Employ SwissADME to assess bioavailability (TPSA >80 Ų suggests poor permeability).

QSAR Modeling : Correlate thiourea substituents with anti-inflammatory activity using CoMFA.

Reference : PubChem-derived descriptors for similar thioacetates guide parameterization .

Q. Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method at B3LYP/6-311++G** level).

X-ray Crystallography : Resolve ambiguous NOE correlations by solving the crystal structure (if crystalline).

Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm assignments (e.g., ¹³C at the thioxo carbon).

Reference : Discrepancies in mass spectra (e.g., unexpected adducts) are addressed in .

Q. Advanced: What strategies assess the compound’s potential as a biochemical probe?

Methodological Answer:

Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates (IC₅₀ < 10 µM indicates high potency).

Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in HEK293 cells after 24-hour exposure.

Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in lysates.

Reference : Pharmacological screening frameworks for aryl-thioamides are outlined in .

Q. Advanced: How to handle air-sensitive reactions involving this compound?

Methodological Answer:

Glovebox Use : Conduct reactions under argon with O₂ levels <1 ppm.

Stabilization : Add chelating agents (e.g., EDTA) to sequester trace metals that catalyze oxidation.

Quenching : Terminate reactions with degassed methanol/1 M HCl (1:1) to prevent disulfide formation.

Reference : Safety protocols for thiol-containing compounds are detailed in .

属性

IUPAC Name |

2-(4-methoxyanilino)-2-sulfanylideneacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-13-7-4-2-6(3-5-7)10-8(14)9(11)12/h2-5H,1H3,(H,10,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWALSBRXARSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573670 | |

| Record name | (4-Methoxyanilino)(sulfanylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-61-2 | |

| Record name | (4-Methoxyanilino)(sulfanylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。